molecular formula C15H22BFO3 B14027097 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027097
M. Wt: 280.14 g/mol
InChI Key: VFFBPQGEXXXSFE-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2890709-71-2) is a boronate ester with the molecular formula C₁₅H₂₂BFO₃ and a molecular weight of 280.10 g/mol. It features a 1,3,2-dioxaborolane core substituted with a 3-fluoro-5-isopropoxyphenyl group. This compound is commercially available (≥95% purity) through suppliers like Combi-Blocks Inc., with pricing and stock details listed for quantities ranging from 250 mg to 5 g . Its structure combines electron-withdrawing fluorine and a bulky isopropoxy group, which may influence its reactivity in cross-coupling reactions and solubility in organic solvents.

Properties

Molecular Formula

C15H22BFO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-(3-fluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO3/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3

InChI Key

VFFBPQGEXXXSFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-5-isopropoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

    Biological Research: Employed in the development of probes and sensors for detecting biological molecules.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents (e.g., ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.
  • Steric Effects : The isopropoxy group in the target compound introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents like methoxy .
  • Functionalization Potential: Iodo- and bromo-substituted analogs (e.g., ) are preferred for iterative coupling due to the lability of halogens.

Physical and Spectral Properties

  • ¹¹B-NMR Shifts : The target compound’s boron center resonates near 30 ppm , consistent with other 1,3,2-dioxaborolanes (e.g., 30.06 ppm for ).
  • Thermal Stability : Boiling points for analogs range from 363°C (trifluoromethyl-substituted ) to lower values for less polar derivatives.

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